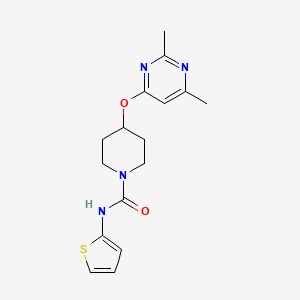![molecular formula C18H25N3 B2947192 N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine CAS No. 1157312-76-9](/img/structure/B2947192.png)
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine, commonly known as imidazoline I2 receptor agonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine involves the activation of imidazoline I2 receptors. These receptors are found in various tissues such as the brain, heart, and kidneys. Activation of these receptors results in the modulation of various physiological processes such as blood pressure regulation, glucose metabolism, and neurotransmitter release.
Biochemical and Physiological Effects:
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure by decreasing peripheral vascular resistance and increasing renal blood flow. It can also improve glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose output. Additionally, it has neuroprotective effects and can improve cognitive function by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine has several advantages for lab experiments. It is a highly selective agonist for imidazoline I2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models.
However, there are also some limitations to using N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine in lab experiments. It has a short half-life and requires frequent dosing, which can make it difficult to maintain consistent blood levels. Additionally, its effects may vary depending on the species and strain of animal used in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it may have applications in the treatment of hypertension, diabetes, and other metabolic disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic benefits of this compound.
In conclusion, N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine is a chemical compound with significant potential for therapeutic applications in various diseases. Its selective activation of imidazoline I2 receptors makes it a useful tool for studying the physiological and biochemical effects of these receptors. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Synthesemethoden
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(1H-imidazol-1-ylmethyl)aniline with cyclooctanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, diabetes, and Alzheimer's disease. It has been shown to have a significant impact on the regulation of blood pressure and glucose metabolism. Additionally, it has been found to have neuroprotective effects and can improve cognitive function in Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-(imidazol-1-ylmethyl)phenyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-2-4-8-17(9-5-3-1)20-18-10-6-7-16(13-18)14-21-12-11-19-15-21/h6-7,10-13,15,17,20H,1-5,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIVBWGIRGEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
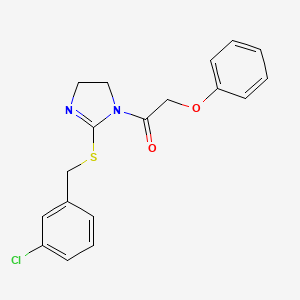
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
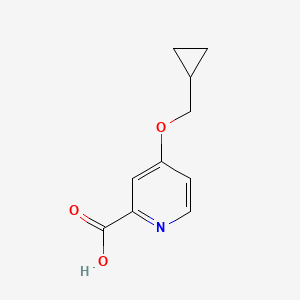
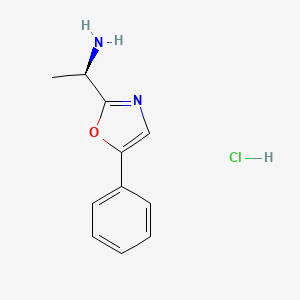
![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)
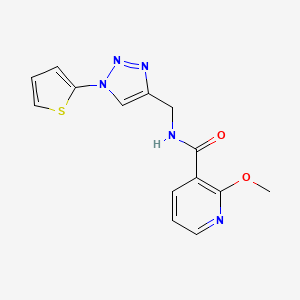
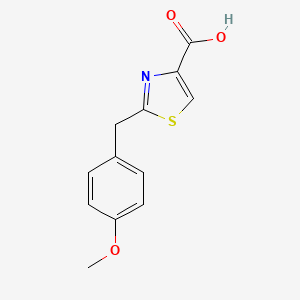
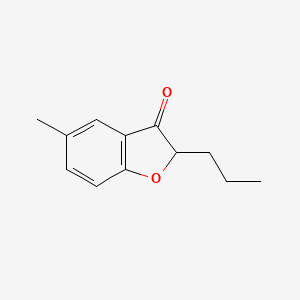

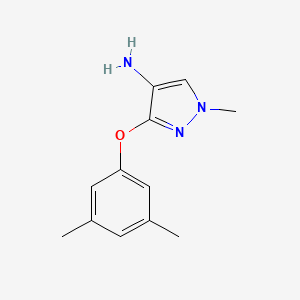
![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)
